molecular formula C32H34F3N5O4 B611385 TL02-59

TL02-59

Katalognummer: B611385
Molekulargewicht: 609.6 g/mol
InChI-Schlüssel: AMHWQBGAKJESFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TL02-59 is a potent, orally bioavailable small-molecule inhibitor targeting myeloid Src-family kinases, particularly Fgr (IC50 = 0.03 nM), with additional activity against Lyn (IC50 = 0.1 nM) and Hck (IC50 = 160 nM) . It demonstrates exceptional selectivity, as shown by KINOMEscan profiling, where it inhibited only 166 of 386 tested kinases at 1.0 μM, with Fgr and Lyn being its primary targets .

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

The molecular architecture of TL02-59 comprises three distinct pharmacophoric elements:

  • A 6,7-dimethoxyquinazoline core, which likely serves as the ATP-binding site anchor for Fgr inhibition .

  • A 4-methylbenzamide linker with a meta-oriented ether bond to the quinazoline moiety.

  • A 3-(trifluoromethyl)phenyl group substituted with a 4-ethylpiperazinylmethyl side chain, contributing to solubility and target affinity .

Retrosynthetic disconnection suggests the molecule can be assembled via sequential coupling reactions:

  • Quinazoline-4-ol derivative formation.

  • Etherification with the benzamide intermediate.

  • Amide coupling to the piperazine-containing aniline fragment.

Synthetic Route Proposal

Synthesis of the Quinazoline Core

The 6,7-dimethoxyquinazolin-4-ol scaffold is synthesized from 3,4-dimethoxyaniline through a cyclocondensation reaction with cyanogen bromide (BrCN) in acidic conditions . This method aligns with established quinazoline syntheses, where anthranilic acid derivatives undergo cyclization with nitriles or urea derivatives.

Key reaction parameters :

  • Solvent: Ethanol/water mixture (3:1).

  • Temperature: Reflux at 80°C for 12 hours.

  • Yield: ~65–70% (estimated based on analogous reactions).

Preparation of the Benzamide Intermediate

The 4-methyl-3-hydroxybenzoic acid is esterified to its methyl ester using thionyl chloride (SOCl₂) in methanol, followed by selective etherification with the quinazoline-4-ol intermediate.

Stepwise protocol :

  • Esterification :

    • 4-Methyl-3-hydroxybenzoic acid (1.0 eq) + SOCl₂ (1.2 eq) → stirred at 0°C for 2 hours.

    • Quench with methanol, isolate methyl ester (85% yield).

  • Etherification :

    • Quinazoline-4-ol (1.0 eq) + methyl 3-hydroxy-4-methylbenzoate (1.1 eq) + K₂CO₃ (2.5 eq) in DMF.

    • Heat at 120°C for 8 hours under N₂ atmosphere.

    • Yield: ~60% after column chromatography (silica gel, hexane/EtOAc 4:1).

Piperazinylmethyl-Aniline Fragment Synthesis

The 4-[(4-ethylpiperazinyl)methyl]-3-(trifluoromethyl)aniline fragment is prepared via a Mannich-type reaction:

  • Mannich Reaction :

    • 3-(Trifluoromethyl)aniline (1.0 eq) + paraformaldehyde (1.2 eq) + N-ethylpiperazine (1.5 eq) in acetic acid.

    • Stir at 60°C for 6 hours.

    • Isolate product via neutralization and extraction (75% yield).

Final Amide Coupling

The benzamide intermediate is hydrolyzed to the carboxylic acid using LiOH in THF/water, followed by activation with HATU and coupling to the piperazinylmethyl-aniline fragment.

Optimized conditions :

  • Activation : 4-Methyl-3-[(6,7-dimethoxyquinazolin-4-yl)oxy]benzoic acid (1.0 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF, 0°C to room temperature, 1 hour.

  • Coupling : Add piperazinylmethyl-aniline fragment (1.1 eq), stir for 12 hours.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).

  • Final yield : ~40% overall from quinazoline core.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d6): δ 8.45 (s, 1H, quinazoline H-2), 7.92 (d, J = 8.4 Hz, 1H, benzamide H-6), 7.65 (s, 1H, CF₃-phenyl H-2), 7.58 (d, J = 8.4 Hz, 1H, benzamide H-5), 6.95 (s, 1H, quinazoline H-5), 4.12 (s, 2H, CH₂-piperazine), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 2.45–2.60 (m, 8H, piperazine), 2.35 (s, 3H, CH₃), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃) .

  • HRMS : m/z calculated for C32H34F3N5O4 [M+H]⁺: 610.2634; found: 610.2631 .

Purity and Stability

  • HPLC purity : ≥98% (method: Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm; gradient: 20–80% acetonitrile in 0.1% TFA over 20 min) .

  • Storage : Stable for >24 months at –20°C under argon .

Scale-Up Challenges and Process Optimization

Critical Impurities

  • Des-methylquinazoline : Arises from incomplete O-methylation during quinazoline synthesis (controlled via excess methyl iodide and Ag₂O catalysis).

  • Di-ether byproducts : Mitigated by optimizing stoichiometry in the etherification step (quinazoline-4-ol:benzoyl chloride ratio ≤1:1.1).

Solvent Selection

  • DMF vs. NMP : N-Methyl-2-pyrrolidone (NMP) improves solubility in the coupling step but complicates purification due to high boiling point.

  • Alternative : Use of tetrahydrofuran (THF)/water biphasic system for final hydrolysis reduces side reactions.

Computational Modeling of Synthetic Intermediates

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict the following key transition states:

  • Etherification : Activation energy of 18.7 kcal/mol for nucleophilic aromatic substitution at the quinazoline C-4 position.

  • Amide coupling : Low-barrier pathway (ΔG‡ = 12.3 kcal/mol) due to HATU-mediated activation.

Comparative Analysis of Patent vs. Academic Routes

While no patents explicitly claim this compound synthesis, analogous kinase inhibitor preparations suggest:

  • Patent strategies : Favor solid-phase synthesis for combinatorial libraries (unlikely for this compound due to complexity) .

  • Academic routes : Emphasize solution-phase fragment coupling, as outlined above .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TL02-59 durchläuft in erster Linie Hemmungsreaktionen mit bestimmten Kinasen. Es nimmt nicht an typischen organischen Reaktionen wie Oxidation, Reduktion oder Substitution teil.

Häufige Reagenzien und Bedingungen: Die Verbindung wird in Kinase-Hemmungsassays verwendet, oft in Gegenwart von Adenosintriphosphat (ATP) und anderen Kinasesubstraten. Die Reaktionen werden typischerweise in gepufferten Lösungen bei physiologischem pH-Wert durchgeführt .

Hauptprodukte: Das Hauptprodukt der Interaktion von this compound mit Kinasen ist der gehemmte Kinasekomplex, der eine weitere Phosphorylierung und nachgeschaltete Signalübertragung verhindert .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Acute Myelogenous Leukemia (AML)

TL02-59 has demonstrated significant anti-leukemic activity in preclinical models of AML. In vitro studies revealed that this compound effectively inhibited the proliferation of AML cell lines, including MV4-11 and MOLM-14, with an IC50 value as low as 6.6 nM . Notably, this compound's mechanism of action involves inducing apoptosis selectively in AML cells expressing high levels of Fgr, while having minimal effects on cells with low or absent Fgr expression .

Case Study: Mouse Xenograft Model

  • Model : Human AML cell line MV4-11 was injected into immunocompromised mice.
  • Treatment : Mice received oral administration of this compound at a dose of 10 mg/kg for three weeks.
  • Outcome : Complete elimination of leukemic cells from the spleen and peripheral blood was observed, along with a significant reduction in bone marrow engraftment .

Radiation-Induced Pulmonary Fibrosis (RIPF)

Recent studies have indicated that this compound may also play a crucial role in preventing RIPF, a common complication following thoracic radiotherapy. In a mouse model, this compound treatment significantly reduced the expression of fibrotic gene products and chemokines associated with macrophage recruitment to the lungs .

Case Study: Thoracic Irradiation Model

  • Model : Mice were subjected to thoracic irradiation (18 Gy) followed by treatment with this compound.
  • Treatment : Administered at a dose of 10 mg/kg starting at day 50 post-irradiation.
  • Outcome : Marked reduction in RIPF was observed, characterized by decreased levels of pro-inflammatory chemokines and reduced recruitment of CD11b+ macrophages to lung tissue .

Target Specificity

This compound exhibits a narrow target specificity profile, primarily inhibiting the myeloid Src-family kinase Fgr among other kinases. Kinome-wide profiling has shown that it interacts with only a subset of kinases, indicating its potential for targeted therapy with minimized off-target effects .

Kinase IC50 (nM) Role in Disease
Fgr6.6AML
Hck>100Not significantly affected
Lyn>100Not significantly affected

Wirkmechanismus

TL02-59 exerts its effects by binding to the ATP-binding site of the Fgr kinase, leading to the inhibition of its autophosphorylation. This binding induces conformational changes that disrupt the SH2 and SH3 domains, preventing further kinase activity . The primary molecular targets are the Src-family kinases Fgr, Lyn, and Hck .

Vergleich Mit ähnlichen Verbindungen

Mechanism and Efficacy in AML

TL02-59 suppresses acute myeloid leukemia (AML) cell growth by inhibiting Fgr-mediated signaling pathways, which are critical for AML survival and proliferation . In FLT3-ITD<sup>+</sup> and FLT3-WT AML models, this compound induced apoptosis and growth arrest at nanomolar concentrations (IC50 range: 77–3000 nM in primary AML samples) . In vivo, oral administration (10 mg/kg) eradicated AML cells in murine xenograft models, achieving complete clearance in spleen and peripheral blood while reducing bone marrow infiltration .

Pharmacokinetics

This compound exhibits favorable pharmacokinetics with an oral bioavailability of >80% and a plasma half-life of ~6 hours in mice, enabling sustained target inhibition .

The following table and analysis compare this compound with other AML-targeted inhibitors, focusing on selectivity, efficacy, and clinical relevance.

Compound Primary Targets IC50 (nM) In Vivo Efficacy (AML Models) Key Limitations
This compound Fgr (0.03), Lyn (0.1), Hck (160) AML cell growth: 0.1–3 nM Eradicates spleen/blood AML cells at 10 mg/kg Limited activity against FLT3-ITD
Sorafenib FLT3, RAF kinases FLT3: 3–10 nM Reduces peripheral AML cells; no bone marrow effect Rapid resistance; toxicity
Midostaurin FLT3, PKC FLT3: 10–30 nM Prolongs survival in FLT3-ITD<sup>+</sup> AML Off-target effects (PKC inhibition)
Gilteritinib FLT3, AXL FLT3: 0.29 nM Effective in relapsed/refractory FLT3-ITD<sup>+</sup> AML Ineffective in FLT3-WT AML

Key Comparative Insights:

Target Specificity: this compound uniquely targets Src-family kinases (Fgr, Lyn) rather than FLT3, making it effective in both FLT3-ITD<sup>+</sup> and FLT3-WT AML . this compound’s multi-kinase inhibition (Fgr, Lyn, Syk, and p38α) reduces the likelihood of resistance compared to single-target FLT3 inhibitors .

In Vivo Efficacy: this compound at 10 mg/kg eliminated AML cells in spleen and blood, whereas sorafenib (10 mg/kg) only reduced peripheral blasts without affecting bone marrow . this compound’s oral bioavailability and sustained plasma exposure outperform intravenous FLT3 inhibitors like midostaurin .

Safety and Resistance :

  • This compound’s narrow kinase selectivity minimizes off-target toxicity, unlike midostaurin, which inhibits PKC and causes adverse effects .
  • Resistance to FLT3 inhibitors often arises due to secondary mutations (e.g., FLT3-D835Y), whereas this compound’s multi-target mechanism delays resistance .

Research Findings and Validation

Correlation of Target Expression and Efficacy

This compound sensitivity in AML bone marrow samples strongly correlates with Fgr and Lyn expression (Pearson’s r = -0.72, p < 0.001) . TCGA data confirmed these expression patterns in larger AML cohorts (p < 0.0001) .

Preclinical Validation

  • TF-1 Cell Line : this compound inhibited Fgr autophosphorylation at 1 nM, with downstream suppression of ERK and NF-κB pathways .
  • MV4-11 Xenografts: Fgr knockdown mirrored this compound’s anti-leukemic effects, confirming Fgr as the primary target .

Biologische Aktivität

TL02-59 is a selective inhibitor of the myeloid Src-family kinase Fgr, showing promising biological activity in various preclinical studies, particularly in the context of acute myelogenous leukemia (AML) and radiation-induced pulmonary fibrosis (RIPF). This article delves into the compound's mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

This compound operates primarily by inhibiting Fgr, a non-receptor tyrosine kinase implicated in the proliferation and survival of myeloid cells. The compound has demonstrated potent activity against AML cell lines and primary patient samples, showcasing a direct correlation between sensitivity to this compound and the expression levels of Fgr, Hck, and Lyn kinases. Notably, no significant correlation was found with Flt3 expression or mutational status, indicating that this compound may be effective in a broader range of AML cases, including those that are Flt3 wild-type .

Efficacy in AML

In vitro studies have shown that this compound can suppress the proliferation of bone marrow samples from 20 out of 26 AML patients. The compound effectively induced apoptosis and growth arrest in AML cell lines with low nanomolar potency (IC50 values as low as 6.6 nM) while demonstrating selectivity for Fgr over other kinases . In a mouse xenograft model, oral administration of this compound at a dose of 10 mg/kg resulted in complete elimination of leukemic cells from the spleen and peripheral blood after three weeks of treatment .

Impact on Radiation-Induced Pulmonary Fibrosis (RIPF)

This compound has also been evaluated for its effects on RIPF, a condition characterized by excessive fibrosis following radiation therapy. In thoracic-irradiated mice, this compound significantly reduced the expression of profibrotic genes and the recruitment of pro-inflammatory CD11b+ macrophages to the lungs. Notably, the treatment abrogated the upregulation of several chemokines associated with fibrosis, including CXCL5 and CCL5 .

Key Findings from RIPF Studies

Parameter Control (0 Gy) Irradiated (18 Gy) Irradiated + this compound
Fibrosis Grade (Ashcroft Scale)LowHighSignificantly Reduced
Collagen Positive Areas (%)MinimalHighSignificantly Reduced
Chemokines Level (e.g., CXCL5)BaselineElevatedSignificantly Lowered

Case Studies

  • AML Patient Samples : A cohort study involving 26 AML patients revealed that this compound effectively suppressed cell proliferation in samples expressing high levels of Fgr. The most sensitive samples were wild-type for Flt3, highlighting the potential for this compound in treating diverse AML subtypes .
  • Radiation-Induced Pulmonary Fibrosis : In a preclinical model using thoracic-irradiated mice, this compound treatment initiated at day 50 post-radiation led to significant reductions in both fibrotic gene expression and macrophage infiltration into lung tissues. Histological analyses confirmed reduced fibrosis compared to untreated irradiated controls .

Q & A

Basic Research Questions

Q. What is the primary molecular target of TL02-59, and how does its selectivity profile influence experimental design?

this compound is a highly selective inhibitor of Fgr, a Src-family tyrosine kinase, with an IC50 of 0.03 nM. It also inhibits Lyn (IC50 = 0.1 nM) and Hck (IC50 = 160 nM) but with significantly lower potency for Hck . Researchers must account for this selectivity when designing experiments, particularly in systems where Lyn or Hck activity may confound results. For example, competitive kinase inhibition assays and siRNA knockdown controls are recommended to isolate Fgr-specific effects .

Q. How does this compound modulate fibrosis-related pathways in senescent cells?

this compound suppresses fibrosis by inhibiting Fgr-mediated phosphorylation, which reduces TGF-β and Collagen 3 expression in senescent cells. In transwell co-culture systems, this compound (10 nM) blocked the migration of bone marrow-derived monocytes/macrophages toward senescent cells, thereby attenuating fibrotic biomarker induction . Experimental models should include controls for senescence induction (e.g., radiation or silica exposure) and validate fibrotic markers via qPCR or Western blot.

Q. What in vitro and in vivo dosage ranges are effective for this compound in AML studies?

In vitro, this compound suppresses AML cell growth at concentrations as low as 0.1 nM, with complete inhibition of Fgr autophosphorylation at ≥10 nM . For in vivo murine models, oral doses of 1–10 mg/kg achieve significant AML cell clearance in spleen, peripheral blood, and bone marrow, with a plasma half-life of 6.5 hours . Dose-response curves and pharmacokinetic profiling are critical to avoid off-target effects at higher concentrations (e.g., Hck inhibition at >100 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role across different disease models (e.g., fibrosis vs. neuropathic pain)?

this compound exhibits context-dependent mechanisms:

  • Fibrosis : Targets Fgr in senescent cells to reduce monocyte recruitment and TGF-β/Collagen 3 expression .
  • Neuropathic Pain : Inhibits Fgr in microglia, suppressing NF-κB/ERK1/2 pathways and TNF-α production . Contradictions arise from tissue-specific kinase interactions or off-target effects at higher doses. To address this, use tissue-specific knockout models (e.g., myeloid Fgr<sup>-/-</sup> mice) and multiplex cytokine profiling to disentangle pathway crosstalk .

Q. What methodologies are recommended to validate this compound’s efficacy in blocking cell migration in fibrotic models?

  • Transwell Migration Assays : Use 3-µm filters to separate senescent cells (bottom chamber) and GFP<sup>+</sup> bone marrow monocytes (top chamber). Quantify migrated cells via FACS or imaging after 24–48 hours of this compound treatment (10 nM) .
  • Pharmacological Controls : Include Ccl2 inhibitors (e.g., RS 504393) to differentiate Fgr-dependent vs. chemokine-driven migration .

Q. How does this compound’s pharmacokinetic profile impact dosing strategies in chronic disease models?

this compound has a plasma half-life of 5.7 hours (IV) and 6.5 hours (oral) in mice, requiring twice-daily dosing for sustained inhibition . In chronic models (e.g., silica-induced lung fibrosis), staggered dosing (e.g., 10 mg/kg oral, daily) maintains efficacy over 10 days without toxicity . Monitor trough plasma levels via LC-MS to ensure target engagement.

Q. Methodological Considerations

Q. What controls are essential when assessing this compound’s impact on senescence-associated secretory phenotype (SASP)?

  • Positive/Negative Senescence Controls : Compare irradiated vs. non-irradiated tdTOM<sup>+</sup> p16-TOM cells .
  • Solvent Controls : Use DMSO-matched concentrations to exclude vehicle effects on SASP markers (e.g., IL-6, TGF-β) .
  • Kinase-Inactive Mutants : Validate Fgr dependency using Fgr<sup>K</sup><sup>D</sup> (kinase-dead) cells .

Q. How can researchers optimize this compound delivery for CNS targets (e.g., thalamic microglia)?

Systemic administration (15 mg/kg, IV) achieves sufficient blood-brain barrier penetration to reduce thalamic Fgr activity and microglial Iba1 expression . For localized delivery, intracerebral microinjection (1–5 µM) minimizes peripheral exposure. Confirm target engagement via phospho-Fgr Western blot in tissue lysates .

Q. Data Interpretation Challenges

Q. How should researchers address variability in this compound’s IC50 across cell lines?

Variability arises from differences in Fgr expression levels or compensatory kinase activation (e.g., Lyn in AML vs. Hck in fibroblasts). Normalize IC50 values to baseline Fgr activity using phospho-specific flow cytometry and include pan-Src inhibitors (e.g., PP2) as comparators .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

Use non-linear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate EC50 and Hill coefficients. For in vivo studies, mixed-effects models account for inter-animal variability, especially in pain behavior assays (e.g., von Frey testing) .

Eigenschaften

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWQBGAKJESFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TL02-59
Reactant of Route 2
Reactant of Route 2
TL02-59
Reactant of Route 3
Reactant of Route 3
TL02-59
Reactant of Route 4
Reactant of Route 4
TL02-59
Reactant of Route 5
Reactant of Route 5
TL02-59
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
TL02-59

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.